Lenalidomide-CO-C3-Br
Description
Lenalidomide-CO-C3-Br is a targeted protein degrader building block designed for proteolysis-targeting chimera (PROTAC) applications. The compound is hypothesized to consist of:
- E3 ligase ligand: Derived from lenalidomide, a thalidomide analog with immunomodulatory and anti-neoplastic properties.
- Linker: A three-carbon (C3) chain connecting the lenalidomide core to a terminal functional group.
- Terminal group: A bromine (Br) atom, which enables conjugation to target protein ligands via nucleophilic substitution or cross-coupling reactions.
The bromine-terminated linker differentiates Lenalidomide-CO-C3-Br from analogs with longer linkers (e.g., C5) or alternative terminal groups (e.g., carboxylic acid or nitro groups). This structural variation influences solubility, stability, and target-binding efficiency .
Propriétés
Formule moléculaire |
C17H18BrN3O4 |
|---|---|
Poids moléculaire |
408.2 g/mol |
Nom IUPAC |
4-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide |
InChI |
InChI=1S/C17H18BrN3O4/c18-8-2-5-14(22)19-12-4-1-3-10-11(12)9-21(17(10)25)13-6-7-15(23)20-16(13)24/h1,3-4,13H,2,5-9H2,(H,19,22)(H,20,23,24) |
Clé InChI |
AKHDFNYVJBBGMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCBr |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-CO-C3-Br involves several steps. One common method starts with the bromination of methyl 2-(bromomethyl)-3-nitrobenzoate, followed by cyclization with 3-aminopiperidine-2,6-dione hydrochloride to form the lenalidomide nitro precursor . This precursor is then further processed to obtain lenalidomide-CO-C3-Br.
Industrial Production Methods
Industrial production of lenalidomide-CO-C3-Br typically involves optimizing the synthesis process to achieve higher yields and purity. Techniques such as design of experiments (DoE) are employed to optimize reaction conditions, including temperature, solvent, and catalysts . The use of advanced purification methods like flash chromatography ensures the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-CO-C3-Br undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of
Comparaison Avec Des Composés Similaires
Key Observations:
Linker Length :
- The C3 linker in Lenalidomide-CO-C3-Br provides shorter spatial separation between the E3 ligase ligand and the target-binding moiety compared to the C5 analog. This may enhance proteasome recruitment efficiency but reduce flexibility in target engagement .
- Shorter linkers (C3) are associated with improved cellular permeability but may limit compatibility with larger target proteins .
Terminal Group: Bromine (Br) in Lenalidomide-CO-C3-Br allows for versatile conjugation via Suzuki or Sonogashira coupling, unlike the carboxylic acid group in Lenalidomide-CO-C3-acid, which requires carbodiimide-based activation . The nitro group in 4-Nitro Lenalidomide modifies the core structure rather than the linker, altering pharmacological activity (e.g., anti-inflammatory vs. degradation) .
Analytical and Pharmacokinetic Considerations
While direct pharmacokinetic data for Lenalidomide-CO-C3-Br is unavailable, insights can be drawn from studies on lenalidomide and related derivatives:
- Bioanalytical Methods : High-performance liquid chromatography (HPLC) and LC-MS/MS methods validated for lenalidomide () can be adapted for Lenalidomide-CO-C3-Br quantification, provided method adjustments for bromine-related polarity changes.
- Stability : Bromine-terminated linkers may exhibit superior stability compared to acid-terminated analogs under physiological pH, as carboxylic acids are prone to ionization and hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
